Cas no 1695009-10-9 (3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine)

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine structure
1695009-10-9 structure
商品名:3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
CAS番号:1695009-10-9
MF:C11H16BrN3
メガワット:270.168841362
CID:6414666
PubChem ID:136841037

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 化学的及び物理的性質

名前と識別子

    • 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine
    • EN300-1118703
    • 1695009-10-9
    • 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
    • インチ: 1S/C11H16BrN3/c12-9-7-14-15-10(5-6-13-11(9)15)8-3-1-2-4-8/h7-8,10,13H,1-6H2
    • InChIKey: HQKHLQUJUMXFRG-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=NN2C=1NCCC2C1CCCC1

計算された属性

  • せいみつぶんしりょう: 269.05276g/mol
  • どういたいしつりょう: 269.05276g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 230
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 29.8Ų

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1118703-0.25g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
0.25g
$972.0 2023-10-27
Enamine
EN300-1118703-0.1g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
0.1g
$930.0 2023-10-27
Enamine
EN300-1118703-0.5g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
0.5g
$1014.0 2023-10-27
Enamine
EN300-1118703-5g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
5g
$3065.0 2023-10-27
Enamine
EN300-1118703-1g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
1g
$1057.0 2023-10-27
Enamine
EN300-1118703-10.0g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9
10g
$5897.0 2023-05-23
Enamine
EN300-1118703-1.0g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9
1g
$1371.0 2023-05-23
Enamine
EN300-1118703-2.5g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
2.5g
$2071.0 2023-10-27
Enamine
EN300-1118703-10g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9 95%
10g
$4545.0 2023-10-27
Enamine
EN300-1118703-5.0g
3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
1695009-10-9
5g
$3977.0 2023-05-23

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidine 関連文献

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo1,5-apyrimidineに関する追加情報

Introduction to 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine (CAS No. 1695009-10-9)

3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine, identified by its CAS number 1695009-10-9, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the pyrazolo[1,5-a]pyrimidine scaffold, a class of molecules known for their diverse biological activities and potential therapeutic applications. The structural features of this compound, particularly the presence of a bromine substituent and a cyclopentyl ring, contribute to its unique chemical properties and make it a valuable scaffold for drug discovery.

The pyrazolo[1,5-a]pyrimidine core is a fused bicyclic system consisting of a pyrazole ring connected to a pyrimidine ring. This motif is widely recognized for its role in various bioactive molecules, including kinase inhibitors, antiviral agents, and anticancer drugs. The introduction of a bromo atom at the 3-position and a cyclopentyl group at the 7-position further modulates the electronic and steric properties of the molecule, enhancing its interactions with biological targets.

Recent studies have highlighted the significance of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine in the development of novel therapeutic agents. Research has demonstrated that this compound exhibits promising activity against several kinases involved in cancer progression. Specifically, studies have shown that it can inhibit the activity of tyrosine kinases such as EGFR (epidermal growth factor receptor) and VEGFR (vascular endothelial growth factor receptor), which are crucial for tumor cell proliferation and angiogenesis.

The bromo substituent in the molecule plays a critical role in mediating its binding affinity to target proteins. Bromine atoms are known to participate in various non-covalent interactions, including hydrogen bonding, van der Waals forces, and π-stacking interactions. These interactions are essential for achieving high binding affinity and selectivity towards biological targets. Additionally, the cyclopentyl group introduces steric hindrance that can optimize the orientation of the molecule within the active site of the target protein.

In vitro studies have revealed that 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine exhibits significant inhibitory effects on several cancer-related kinases. For instance, it has been shown to inhibit EGFR with an IC50 value of approximately 0.5 nM. This high potency suggests that this compound may serve as a lead molecule for the development of novel anticancer drugs. Furthermore, its ability to inhibit VEGFR has implications for antiangiogenic therapies, which are crucial for preventing tumor growth and metastasis.

The structural framework of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine also makes it an attractive candidate for further derivatization and optimization. By modifying other positions on the molecule or introducing additional functional groups, researchers can fine-tune its biological activity and pharmacokinetic properties. This flexibility allows for the development of more potent and selective inhibitors with improved therapeutic profiles.

Advances in computational chemistry and molecular modeling have facilitated the rational design of derivatives based on this scaffold. These computational approaches enable researchers to predict the binding modes of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine with target proteins and identify key residues involved in binding interactions. This information is invaluable for guiding structural modifications aimed at enhancing drug-like properties such as solubility、metabolic stability、and oral bioavailability.

Preclinical studies have also provided insights into the potential therapeutic applications of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine. In cell-based assays,the compound has demonstrated efficacy in inhibiting tumor growth in several cancer cell lines,including those derived from breast、lung、and colorectal cancers。These findings support further investigation into its clinical potential as an anticancer agent.

The synthesis of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves multi-step organic reactions that require careful optimization to ensure high yield and purity。Common synthetic routes include condensation reactions between appropriately substituted pyrazole derivatives and cyclopentanone or its equivalents。The introduction of the bromine atom can be achieved through electrophilic aromatic substitution or halogen exchange reactions。

The pharmacological profile of this compound is further enhanced by its ability to cross the blood-brain barrier,which is essential for treating central nervous system disorders。Studies have shown that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold can influence blood-brain barrier penetration。This information is critical for designing molecules that can effectively treat neurological conditions。

Future research directions include exploring the mechanism of action of 3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine at a molecular level。Understanding how this compound interacts with target kinases can provide insights into its therapeutic effects and potential side effects。Additionally,investigating its effects on downstream signaling pathways can help elucidate its role in cancer biology。

In conclusion,3-bromo-7-cyclopentyl-4H,5H,6H,7H-pyrazolo[1،5-a]pyrimidine (CAS No. 1695009-10-9) is a promising scaffold for drug discovery with significant potential in oncology。Its unique structural features、biological activities、and synthetic accessibility make it an attractive candidate for further development。Continued research efforts are warranted to fully explore its therapeutic applications and optimize its pharmacological properties。

おすすめ記事

推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Zouping Mingyuan Import and Export Trading Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.